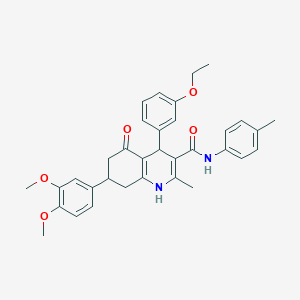

![molecular formula C21H24FN3O3 B4626198 1-(4-fluorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B4626198.png)

1-(4-fluorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine

Vue d'ensemble

Description

The compound "1-(4-fluorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine" belongs to a class of chemicals that have garnered interest in various fields of chemistry and pharmacology due to their structural complexity and potential biological activities. While the specific compound has not been directly highlighted in the searched literature, related piperazine derivatives are noted for their roles in medicinal chemistry, particularly as precursors in the synthesis of compounds with potential therapeutic applications (Balaraju et al., 2019).

Synthesis Analysis

The synthesis of related fluorophenyl-piperazine derivatives often involves multi-step chemical reactions, starting from basic chemical building blocks to achieve the desired complex structures. These processes may include nucleophilic substitution reactions, palladium-catalyzed couplings, and the use of specific reagents for introducing fluorine atoms into the molecules (Eskola et al., 2002).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly employed to determine the molecular structures of synthesized compounds. These techniques provide detailed information on the molecular geometry, bond lengths, angles, and overall three-dimensional arrangement of atoms within the compound, essential for understanding its chemical reactivity and interaction with biological targets (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Piperazine derivatives engage in a variety of chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic additions, and coupling reactions. Their chemical properties are influenced by the presence of functional groups, such as the fluorophenyl and furoyl moieties, which can affect the compound's electron distribution, reactivity, and interactions with biological molecules (Mishra & Chundawat, 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and boiling point, are crucial for their handling and application in various research and development contexts. These properties are determined by the molecular structure and can be modulated by slight modifications in the compound's design (Awasthi et al., 2014).

Applications De Recherche Scientifique

Conformationally Constrained Butyrophenones

A study explored the synthesis and evaluation of novel conformationally restricted butyrophenones, aiming for antipsychotic applications. These compounds, including variations with benzoylpiperidine moieties, demonstrated potential as neuroleptic drugs due to their affinity for dopamine and serotonin receptors. The research highlights the design and pharmacological profiles of these compounds, suggesting their effectiveness in antipsychotic therapy without detailed information on the specific compound of interest but provides insight into the chemical frameworks being explored for mental health applications (Raviña et al., 2000).

Synthesis and Docking Studies

In another study, piperazine-1-yl-1H-indazole derivatives, which play a significant role in medicinal chemistry, were synthesized, including a compound with a structure closely related to the one . The research focused on the synthesis process and spectral analysis, along with docking studies to understand the compound's potential interactions within biological systems. This study highlights the importance of such compounds in the development of new therapeutic agents (Balaraju et al., 2019).

Hydroformylation for Synthesis of Antipsychotics

Research into the rhodium-catalyzed hydroformylation of specific alcohols provided a key step in synthesizing Fluspirilen and Penfluridol, two antipsychotic agents. The study elaborates on the synthesis pathway, including the preparation of key intermediates that share structural similarities with the compound of interest, showcasing the application of catalytic processes in developing pharmaceutical agents (Botteghi et al., 2001).

Radiolabeled Antagonists for PET Studies

A paper discussed the development and application of radiolabeled antagonists for studying serotonin receptors using positron emission tomography (PET). The compounds developed, including [18F]p-MPPF, help in understanding serotonergic neurotransmission, demonstrating the compound's potential utility in neurological research and diagnosis (Plenevaux et al., 2000).

Synthesis of Flunarizine and Its Isomers

A study on the Fe-catalyzed synthesis of Flunarizine, a drug used for migraines and vestibular disorders, and its Z-isomer provided insights into the synthesis routes and pharmaceutical applications of such compounds. This research emphasizes the role of metal-catalyzed reactions in the efficient production of therapeutically relevant molecules (Shakhmaev et al., 2016).

Propriétés

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(furan-2-carbonyl)piperidin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3/c22-17-3-5-18(6-4-17)23-11-13-25(14-12-23)20(26)16-7-9-24(10-8-16)21(27)19-2-1-15-28-19/h1-6,15-16H,7-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAPQDZZGMAASQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-4-[1-(furan-2-carbonyl)piperidine-4-carbonyl]piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4626119.png)

![4-[(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)sulfonyl]morpholine](/img/structure/B4626127.png)

![2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626136.png)

![N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4626144.png)

![1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626164.png)

![N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4626174.png)

![2-{[2-(2,4-dimethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4626180.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4626192.png)

![4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626196.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4626205.png)